molecular formula C10H11F2N B14205184 3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine CAS No. 918414-58-1

3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine

Cat. No.: B14205184
CAS No.: 918414-58-1
M. Wt: 183.20 g/mol
InChI Key: PUBVNJYRQPPQCM-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylprop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the amine group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918414-58-1

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-2-methylprop-2-en-1-amine

InChI

InChI=1S/C10H11F2N/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-5H,6,13H2,1H3

InChI Key

PUBVNJYRQPPQCM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=C(C=C1)F)F)CN

Origin of Product

United States

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